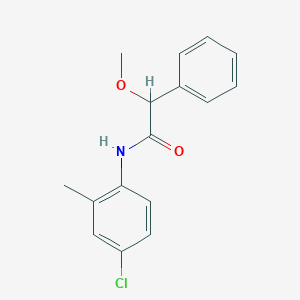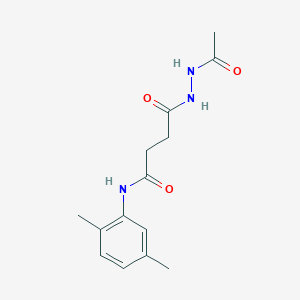![molecular formula C21H25ClN2O2S B3936757 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has shown promising results in inhibiting the growth of cancer cells and is being studied extensively for its potential use in cancer treatment.
作用機序
TAK-659 works by inhibiting specific kinases involved in cancer cell proliferation and survival. It targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the signaling pathways that promote cancer cell growth. By inhibiting these kinases, TAK-659 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It can inhibit the activation of BTK and ITK, which are involved in the signaling pathways that promote cancer cell growth. TAK-659 can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows researchers to study the effects of inhibiting these kinases on cancer cell growth and survival. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. TAK-659 has been shown to have toxic effects on some cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the development of new analogs or derivatives of TAK-659 that have improved efficacy and reduced toxicity. Another direction is the study of TAK-659 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of TAK-659 in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of future research.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cancer cell proliferation and survival. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c22-20-4-2-1-3-19(20)16-27-14-9-23-21(25)18-7-5-17(6-8-18)15-24-10-12-26-13-11-24/h1-8H,9-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTUFTVGTYLXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-tert-butyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936694.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3936709.png)

![1-(2-furyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3936719.png)
![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![1-[2-(4-chlorophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936749.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3936760.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)